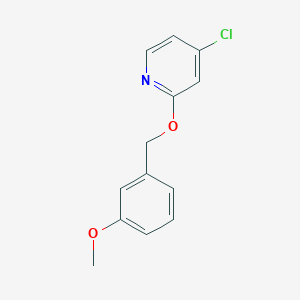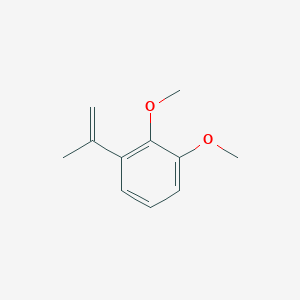
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate typically involves the following steps:
Nitration: The starting material, ethyl indazole-1-carboxylate, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitro compound is then subjected to reduction, often using a reducing agent like tin(II) chloride in hydrochloric acid, to convert the nitro group to an amino group.
Esterification: The final step involves esterification to introduce the ethyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include tin(II) chloride, iron powder, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studying various biological pathways and mechanisms, particularly those involving indazole derivatives.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to the inhibition of certain enzymes or modulation of receptor activity, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-1H-indazole-1-carboxylate: Lacks the nitro group, which may result in different biological activities.
Ethyl 5-nitro-1H-indazole-1-carboxylate: Lacks the amino group, affecting its reactivity and applications.
3-Amino-5-nitro-1H-indazole: Lacks the ethyl ester group, which can influence its solubility and bioavailability.
Uniqueness
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate is unique due to the presence of both amino and nitro groups, which contribute to its diverse chemical reactivity and potential biological activities. The ethyl ester group also enhances its solubility and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H10N4O4 |
|---|---|
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
ethyl 3-amino-5-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C10H10N4O4/c1-2-18-10(15)13-8-4-3-6(14(16)17)5-7(8)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12) |
Clé InChI |
VKSUPPKTFSITHI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


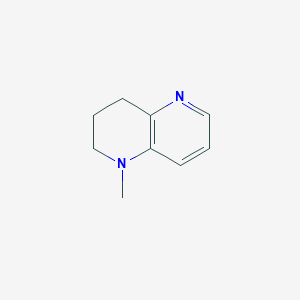


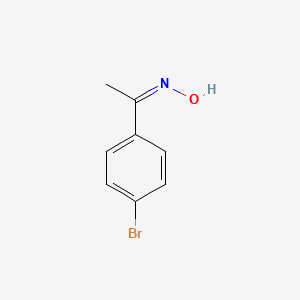
![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)
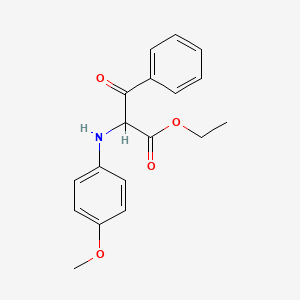

![2-Azaspiro[3.3]heptan-6-amine](/img/structure/B11925141.png)
